Bisphenol F-d10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotope-Labeled Internal Standard

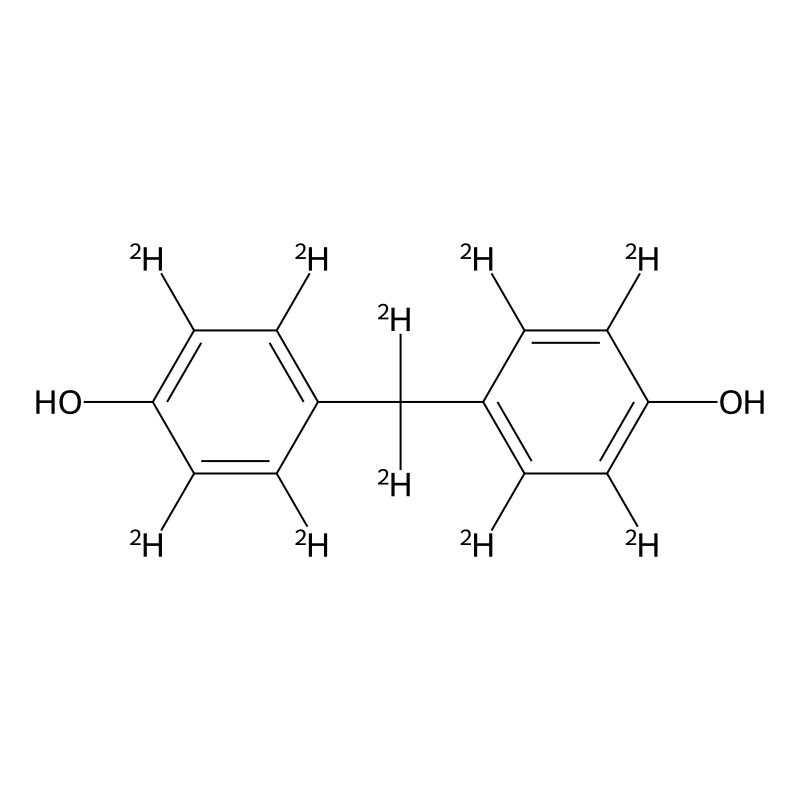

Bisphenol F-d10 is an isotopically labeled version of Bisphenol F, where ten deuterium atoms replace ten hydrogen atoms in the molecule. This difference in mass allows scientists to distinguish the labeled Bisphenol F-d10 from the unlabeled Bisphenol F present in a sample. This makes Bisphenol F-d10 a highly effective internal standard in analytical techniques like Mass Spectrometry (MS) [, , 3].

- Internal standards are used to quantify the amount of a target compound in a sample. By adding a known amount of the internal standard to the sample, researchers can compare the signal of the target compound to the signal of the internal standard. This comparison allows for accurate measurement of the target compound's concentration because the ionization efficiency of the internal standard is similar to the target compound [].

For instance, Bisphenol F-d10 can be used as an internal standard to measure Bisphenol F levels in food and beverage samples [3].

Research on Bisphenol F

Due to its close structural similarity to Bisphenol A (BPA), a known endocrine disruptor, Bisphenol F has been a subject of research to understand its potential health effects []. Bisphenol F-d10 can be employed in these studies to trace Bisphenol F in biological samples and environmental matrices. This allows researchers to investigate Bisphenol F's absorption, distribution, metabolism, and excretion (ADME) as well as its potential for endocrine disruption [].

Bisphenol F-d10 is an isotopically labeled variant of Bisphenol F, where ten hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This modification allows for the differentiation of Bisphenol F-d10 from its non-labeled counterpart in analytical studies. The molecular formula for Bisphenol F-d10 is with a molecular weight of approximately 210.29 g/mol. The compound is primarily utilized in research settings, particularly in mass spectrometry, as an internal standard for quantifying Bisphenol F levels in various samples, including food and environmental matrices .

The chemical behavior of Bisphenol F-d10 closely mirrors that of Bisphenol F, which is known to undergo various reactions typical of phenolic compounds. Key reactions include:

- Nucleophilic Substitution: The hydroxyl groups in Bisphenol F-d10 can participate in nucleophilic substitution reactions, allowing for the formation of ethers or esters.

- Condensation Reactions: Bisphenol F-d10 can react with aldehydes or ketones to form bisphenol derivatives through condensation processes.

- Polymerization: Similar to other bisphenols, it can be polymerized into polycarbonate and epoxy resins, contributing to the production of plastics and coatings .

Research indicates that Bisphenol F and its derivatives may exhibit endocrine-disrupting properties. Specifically, Bisphenol F-d10 has been used to study the absorption, distribution, metabolism, and excretion (ADME) of Bisphenol F in biological systems. It has been shown to interact with estrogen receptors and may influence hormonal activities in humans and wildlife . The compound's potential effects include:

- Estrogenic Activity: Similar to Bisphenol A, it may mimic estrogen and disrupt normal endocrine functions.

- Toxicity Concerns: Studies have raised concerns about its potential toxic effects on human health, particularly regarding reproductive health and developmental processes .

The synthesis of Bisphenol F-d10 typically involves the deuteration of Bisphenol F. This can be achieved through various methods:

- Chemical Deuteration: Using deuterated solvents or reagents in reactions involving Bisphenol F.

- Catalytic Methods: Employing catalysts that facilitate the incorporation of deuterium into the bisphenolic structure during synthesis.

- Isotope Exchange Reactions: Utilizing reactions that allow for the exchange of hydrogen atoms with deuterium under controlled conditions .

Bisphenol F-d10 is primarily used in analytical chemistry as an internal standard for mass spectrometry. Its applications include:

- Quantification: Measuring levels of Bisphenol F in food products and environmental samples.

- Research Tool: Investigating metabolic pathways and environmental fate studies related to bisphenols.

- Quality Control: Used in laboratories to ensure accurate measurements in chemical analyses .

Studies involving Bisphenol F-d10 focus on its interactions within biological systems and environmental matrices. Key areas include:

- Metabolic Pathways: Investigating how Bisphenol F is metabolized into conjugates such as glucuronides and sulfates.

- Environmental Persistence: Understanding how Bisphenol F-d10 behaves in various environmental conditions, including soil and water systems .

- Toxicological Assessments: Evaluating potential health risks associated with exposure to bisphenols through various routes, including ingestion and dermal contact .

Several compounds share structural similarities with Bisphenol F-d10, primarily due to their classification as bisphenols. Here are some notable comparisons:

| Compound Name | CAS Number | Molecular Formula | Key Properties |

|---|---|---|---|

| Bisphenol A | 80-05-7 | Endocrine disruptor; widely used in plastics | |

| Bisphenol S | 80-09-1 | Used as a substitute for BPA; lower toxicity | |

| Bisphenol B | 119-30-2 | Less common; used in certain polymer applications | |

| Hydroquinone | 123-31-9 | Antioxidant properties; used in cosmetics |

Uniqueness of Bisphenol F-d10

Bisphenol F-d10's uniqueness lies in its isotopic labeling, which allows for precise tracking and quantification in complex mixtures without interference from naturally occurring compounds. This feature makes it invaluable for researchers studying the environmental impact and biological effects of bisphenols while providing insights into their metabolic pathways .